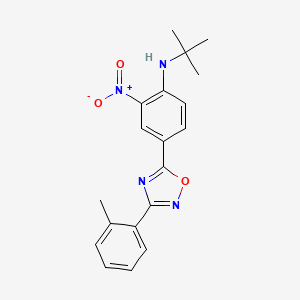
N-(tert-butyl)-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 383.47 g/mol. This compound is commonly referred to as TBO-NO2 and is known for its ability to act as a fluorescent probe in biological systems.
作用机制
The mechanism of action of TBO-NO2 involves the selective reaction of NO with the nitro group of the compound to form a fluorescent product. This reaction is specific to NO and does not occur with other ROS. The reaction of TBO-NO2 with NO results in a significant increase in fluorescence intensity, which can be measured using various spectroscopic techniques.
Biochemical and Physiological Effects:
TBO-NO2 has been shown to have minimal cytotoxicity and does not affect the viability of cells at concentrations used in experiments. It has been used to study the role of NO in various physiological processes such as vasodilation, neurotransmission, and immune response. TBO-NO2 has also been used to study the effects of NO in pathological conditions such as cancer and inflammation.
实验室实验的优点和局限性
TBO-NO2 has several advantages over other fluorescent probes for the detection of NO. It has a high selectivity for NO and does not react with other ROS, which reduces the chances of false-positive results. TBO-NO2 has a high sensitivity and can detect NO at low concentrations. However, TBO-NO2 has some limitations, such as its limited stability in aqueous solutions and its sensitivity to pH changes.
未来方向
TBO-NO2 has several potential future directions in scientific research. It can be used to study the role of NO in various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. TBO-NO2 can also be used to study the effects of NO on various cellular processes such as apoptosis, autophagy, and DNA damage. The development of new fluorescent probes based on TBO-NO2 can also be explored to improve its stability and sensitivity in aqueous solutions.
合成方法
The synthesis of TBO-NO2 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of o-toluidine with chloroacetyl chloride to form N-(o-tolyl)glycine chloromethyl ester. This intermediate is then reacted with hydrazine hydrate to form N-(o-tolyl)glycine hydrazide. The final step involves the reaction of N-(o-tolyl)glycine hydrazide with tert-butyl nitrite and 4-nitroaniline to form TBO-NO2.
科学研究应用
TBO-NO2 has been widely used in scientific research as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is a signaling molecule that plays a crucial role in various physiological and pathological processes. TBO-NO2 can selectively detect NO in the presence of other reactive oxygen species (ROS) and has been used to study the role of NO in various biological systems such as cardiovascular, neuronal, and immune systems.
属性
IUPAC Name |
N-tert-butyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-12-7-5-6-8-14(12)17-20-18(26-22-17)13-9-10-15(21-19(2,3)4)16(11-13)23(24)25/h5-11,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCWYHWECGISMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NC(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709273.png)
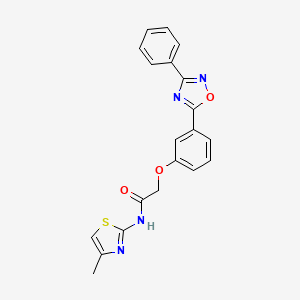

![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)
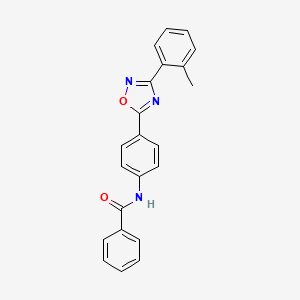

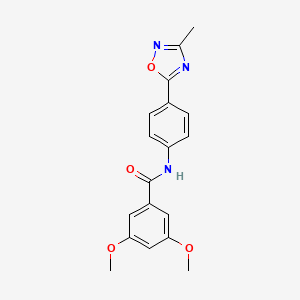
![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)



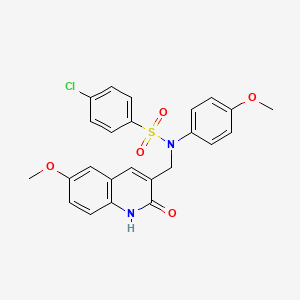
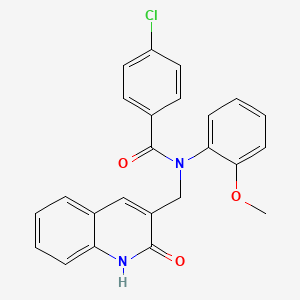
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)
